2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2S·HCl. It is a derivative of propanoic acid and contains a sulfonylamino group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride typically involves the reaction of 2,5-dichlorothiophene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-amino-3-propanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the thiophene ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid: Lacks the hydrochloride component but has similar chemical properties.
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]butanoic acid: Contains an additional carbon in the propanoic acid chain, leading to different chemical and biological properties.
2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]pentanoic acid:
Uniqueness
The uniqueness of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride lies in its specific combination of functional groups and the presence of the hydrochloride component.
Properties
IUPAC Name |
2-amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCDMYKDNSLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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